![molecular formula C21H26ClN3O2 B6579611 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide CAS No. 1049371-98-3](/img/structure/B6579611.png)
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide
Overview
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chlorophenyl group and an ethoxybenzamide moiety. Its molecular formula is C20H25ClN2O2.
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide is the Dopamine D4 receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is particularly involved in the modulation of neuronal signaling and control of certain behaviors.
Mode of Action
This compound acts as a ligand for the Dopamine D4 receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, modulating its activity. This interaction can lead to changes in the cell’s behavior and function.
Biochemical Pathways
The interaction of this compound with the D4 receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and the release of various hormones. The modulation of these pathways can have significant effects on mood, behavior, and cognition.
Result of Action
The binding of this compound to the D4 receptor can result in a variety of cellular and molecular effects, depending on the specific context within the body. These effects are primarily due to the modulation of dopaminergic signaling in the brain .
Biochemical Analysis
Biochemical Properties
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide interacts with the D4 dopamine receptor, a G protein-coupled receptor located primarily in the brain . The nature of this interaction is that of a ligand-receptor binding, where the compound binds to the receptor and modulates its activity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the D4 dopamine receptor. This receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor, leading to changes in the receptor’s activity . This can result in the inhibition or activation of enzymes, changes in gene expression, and other downstream effects .
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors in the dopamine signaling pathway due to its affinity for the D4 dopamine receptor .
Transport and Distribution
Given its interaction with the D4 dopamine receptor, it may be localized to areas where these receptors are abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common synthetic route includes the following steps:
Preparation of 4-(4-chlorophenyl)piperazine: This can be achieved by reacting 4-chloroaniline with piperazine in the presence of a suitable solvent and catalyst.
Formation of the ethoxybenzamide moiety: This involves the reaction of 4-ethoxybenzoic acid with an appropriate amine to form the amide bond.
Coupling of the two intermediates: The final step involves coupling the 4-(4-chlorophenyl)piperazine with the ethoxybenzamide intermediate under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide
Uniqueness
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide is unique due to its specific structural features, such as the ethoxy group on the benzamide moiety. This structural variation can influence its binding affinity and selectivity for certain biological targets, making it distinct from similar compounds with different substituents.
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of piperazine derivatives followed by the introduction of the ethoxy and benzamide moieties. The general synthetic route can be summarized as follows:
- Formation of Piperazine Derivative : The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkyl halide.
- Introduction of Ethoxy Group : The subsequent step involves alkylation to introduce the ethoxy group.
- Benzamide Formation : Finally, the benzamide functionality is introduced through acylation reactions.
Biological Activity
The compound exhibits significant biological activity primarily through its interaction with dopamine receptors. Specifically, it has been identified as a potent and selective ligand for the dopamine D4 receptor.
Binding Affinity
In studies evaluating binding affinity, this compound demonstrated a remarkable IC50 value of 0.057 nM for the D4 receptor, indicating high potency. In comparison, its selectivity for D4 over D2 receptors is greater than 10,000-fold, making it a valuable candidate for further research into treatments for disorders involving dopaminergic dysregulation, such as schizophrenia and Parkinson's disease .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies conducted on similar compounds reveal critical insights into how modifications to the piperazine and benzamide structures can influence their biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine on the phenyl ring significantly enhances binding affinity.
- Alkyl Chain Length : Variations in the length of the ethyl chain connecting the piperazine to the benzamide can modulate receptor selectivity and potency.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuropharmacological Studies : In animal models, this compound has shown efficacy in reducing symptoms associated with dopaminergic imbalances, such as hyperactivity and anxiety-like behaviors.
- Comparative Studies : When compared to other known D4 receptor ligands, this compound exhibited superior selectivity and efficacy in preclinical trials, suggesting its potential as a lead compound for drug development targeting neuropsychiatric disorders .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-2-27-20-9-3-17(4-10-20)21(26)23-11-12-24-13-15-25(16-14-24)19-7-5-18(22)6-8-19/h3-10H,2,11-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBPSFQMMSDTQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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